2-Mercaptoethanesulfonic acid

説明

Historical Context of Discovery and Early Investigations

The journey to understanding 2-Mercaptoethanesulfonic acid began with the study of a unique group of microorganisms, the methanogens, and a quest to identify the novel biochemical components that governed their metabolism.

In the early 1970s, pioneering work by the laboratory of Ralph S. Wolfe led to the isolation and characterization of this compound. pnas.orgnih.gov It was identified as a heat-stable, dialyzable, and essential growth factor for the fastidious anaerobe Methanobacterium ruminantium (now known as Methanobrevibacter ruminantium). nih.govgoogle.comnih.gov This compound, which they named Coenzyme M, was found to be a novel cofactor required for methyl-transfer reactions in these methane-producing microbes. asm.org Initial screenings of various nonmethanogenic bacteria, plants, and animal tissues failed to detect its presence, leading to the early belief that Coenzyme M was a biological factor unique to methanogenic archaea. nih.govasm.orgpnas.org

Early metabolic studies firmly established the role of Coenzyme M as the terminal methyl group carrier in the final step of methanogenesis. wikipedia.orgnih.gov Research demonstrated that the methyl group from various substrates is transferred to the thiol group of Coenzyme M, forming methyl-coenzyme M (CH₃-S-CoM). This intermediate is then reductively cleaved by the enzyme methyl-coenzyme M reductase to release methane (B114726). nih.govacs.org For years, its function was thought to be exclusively tied to C1 metabolism in methanogens. nih.gov This understanding evolved significantly in the late 1990s with the discovery that Coenzyme M is also a central cofactor in a bacterial pathway for aliphatic epoxide carboxylation in the Gram-negative bacterium Xanthobacter strain Py2. pnas.orgpnas.orgnih.gov This finding revealed a newfound versatility for the coenzyme, demonstrating its function in a catabolic pathway of hydrocarbon oxidation and confirming its presence in the bacterial domain. pnas.orgnih.gov

Initial Identification and Recognition as a Biological Factor

Significance within Biological and Chemical Systems

The importance of this compound stems from its dual identity as a vital biological cofactor and a foundational molecule in organosulfur chemistry. Its unique structure is directly responsible for its diverse functions.

As Coenzyme M, this compound is a pivotal player in several key metabolic pathways. nih.gov Its most well-documented role is in methanogenesis, where it acts as a C1 carrier. nih.gov The formation of methyl-coenzyme M is the penultimate step in all methane-forming pathways, converging the metabolism of various substrates to a single reaction that generates methane. nih.govacs.org

Beyond methanogenesis, Coenzyme M is crucial for the anaerobic oxidation of methane (AOM) in anaerobic methanotrophic archaea (ANME) and the oxidation of other short-chain alkanes like propane (B168953) and butane (B89635). pnas.orgfrontiersin.org In alkene-oxidizing bacteria, Coenzyme M plays a protective and activating role. It reacts with toxic electrophilic epoxides (e.g., epoxypropane) formed from alkene oxidation, converting them into stable thioether adducts. wikipedia.orgnih.gov This adduct is then processed through a series of enzymatic steps, ultimately leading to the formation of central metabolites like acetoacetate (B1235776). nih.gov This process showcases the coenzyme's ability to handle alkyl groups longer than a methyl group. pnas.org

Key Metabolic Pathways Involving Coenzyme M

| Metabolic Pathway | Organism Type | Function of Coenzyme M | Key Intermediate |

|---|---|---|---|

| Methanogenesis | Methanogenic Archaea | Terminal methyl group carrier | Methyl-coenzyme M (CH₃-S-CoM) |

| Anaerobic Methane Oxidation (AOM) | Anaerobic Methanotrophic Archaea (ANME) | Initial methane activation (reverse of methanogenesis) | Methyl-coenzyme M (CH₃-S-CoM) |

| Alkene Metabolism | Aerobic Bacteria (e.g., Xanthobacter) | Activation and detoxification of epoxyalkanes | 2-(2-hydroxypropylthio)ethanesulfonate |

| Short-chain Alkane Oxidation | Archaea | Activation of alkanes (e.g., propane, butane) | Alkyl-coenzyme M |

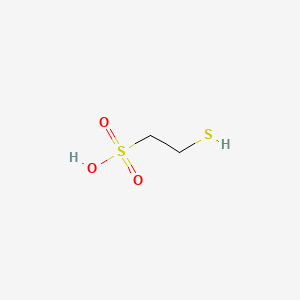

The chemical structure of this compound—an ethyl backbone connecting a thiol group (-SH) and a sulfonate group (-SO₃H)—is the key to its functionality. evitachem.comnih.gov The sulfonate group is highly polar and negatively charged at physiological pH, which confers high water solubility. wikipedia.org The thiol group is a potent nucleophile and the primary site of reactivity, readily forming thioether bonds with electrophilic substrates like methyl groups or epoxides. evitachem.comnih.gov This ability to act as a "handle" allows enzymes to bind and orient substrates for specific chemical transformations, such as the site-specific redox chemistry and stereospecific catalysis seen in propylene (B89431) metabolism. nih.gov The compound's simple yet effective design makes it a versatile tool in biological catalysis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆O₃S₂ |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 2-sulfanylethanesulfonic acid |

| Key Functional Groups | Thiol (-SH), Sulfonate (-SO₃H) |

| Reactivity Center | Nucleophilic Thiol Group |

| Solubility Conferring Group | Sulfonate Group |

Central Role as Coenzyme M

Current Research Landscape and Emerging Areas

Contemporary research continues to uncover new facets of this compound's role in biology and its potential applications. One active area is the elucidation of its biosynthetic pathways. Studies have revealed that archaea and bacteria synthesize Coenzyme M using different enzymatic transformations from a common precursor, suggesting the convergent evolution of these pathways. pnas.orgrsc.org

The discovery of its involvement in the metabolism of longer-chain hydrocarbons in certain archaea has opened up investigations into the full scope of its function in the global carbon cycle. pnas.orgresearchgate.net Researchers are exploring the diversity and evolution of the enzymes that utilize Coenzyme M, such as methyl-coenzyme M reductase (MCR) and its homologs, to understand how these molecular machines are adapted for different alkane substrates. acs.orgfrontiersin.org

A particularly novel and emerging area of research is the application of Coenzyme M as an agricultural biostimulant. biorxiv.org Studies have shown that its antioxidant properties can promote plant growth, increase biomass, and enhance photosynthetic capacity in various crop species, including soybean, basil, and tobacco. mdpi.comunl.edu This research suggests a promising future for this archaeal antioxidant as a scalable and effective tool to improve crop productivity. biorxiv.orgmdpi.com Furthermore, its ability to react with electrophiles has prompted research into its capacity to attenuate cytogenetic damage caused by certain alkylating agents. aacrjournals.org

Chemical Synthesis Methodologies

The chemical preparation of this compound can be accomplished through several synthetic routes, often starting from halogenated ethanesulfonates. These methods involve nucleophilic substitution reactions, the use of mediating compounds like thiourea (B124793), and addition reactions to strained ring systems.

Routes via Haloalkanesulfonates and Nucleophilic Substitution

A primary strategy for synthesizing this compound involves the nucleophilic substitution of a halogen on an ethanesulfonate (B1225610) backbone with a sulfur-containing nucleophile. The choice of the halogen (chlorine or bromine) and the specific nucleophile influences the reaction conditions and intermediate products.

The sodium salt of 2-chloroethanesulfonic acid serves as a key precursor in several synthetic pathways. It can be prepared by reacting 1,2-dichloroethane (B1671644) with sodium sulfite (B76179), a reaction that is accelerated by the presence of a catalyst such as sodium bromide. google.comvulcanchem.com The resulting sodium 2-chloroethanesulfonate is then reacted with a suitable sulfur nucleophile to introduce the thiol group.

One of the most common sulfur nucleophiles employed is thiourea, which attacks the carbon bearing the chlorine atom to form an intermediate 2-S-thiuronium sulfonate. google.comvulcanchem.com Other nucleophiles can also be utilized; for instance, alkylation of tert-butyl mercaptan with sodium 2-chloroethanesulfonate followed by acid hydrolysis of the resulting sodium S-tert-butyl mercaptoethanesulfonate is another documented method. google.com

Early methods for the synthesis of this compound utilized sodium 2-bromoethanesulfonate (B1233127) as the starting material. google.com This bromo-derivative is generally more reactive than its chloro-counterpart. The synthesis proceeds via reaction with sulfur nucleophiles.

Historical preparations involved the reaction of sodium 2-bromoethanesulfonate with sodium sulfide (B99878). google.com More refined methods, however, also employ thiourea as the nucleophile to react with the bromosulfonate salt. scribd.com In this approach, the bromoethanesulfonate can be generated and used in situ without intermediate purification, reacting directly with thiourea to form the thiuronium salt intermediate. scribd.com Another documented route involves the coupling of sodium 2-bromoethanesulfonate with potassium ethyl xanthate. google.com

| Haloalkanesulfonate | Sulfur Nucleophile | Intermediate Product | Reference |

|---|---|---|---|

| Sodium 2-chloroethanesulfonate | Thiourea | 2-S-thiuronium ethanesulfonate | google.com, vulcanchem.com |

| Sodium 2-bromoethanesulfonate | Sodium sulfide | Sodium 2-mercaptoethanesulfonate | google.com |

| Sodium 2-bromoethanesulfonate | Thiourea | 2-S-thiuronium ethanesulfonate | scribd.com |

| Sodium 2-chloroethanesulfonate | tert-Butyl mercaptan | Sodium S-tert-butyl mercaptoethanesulfonate | google.com |

| Sodium 2-bromoethanesulfonate | Potassium ethyl xanthate | Ethyl-2-sulfoethylester xanthic acid sodium salt | google.com |

Reaction of 2-Chloroethanesulfonic Acid with Sulfur Nucleophiles

Thiourea-Mediated Approaches and Subsequent Liberation

The use of thiourea is a central and recurring theme in the synthesis of this compound from haloalkanesulfonates. google.comscribd.com This method proceeds in two distinct stages: the formation of a stable, crystalline intermediate, followed by its cleavage to release the desired thiol.

First, a haloethanesulfonate salt (either sodium 2-chloroethanesulfonate or sodium 2-bromoethanesulfonate) is reacted with thiourea in an aqueous solution. google.comgoogle.com This reaction forms 2-S-thiuronium ethanesulfonate, an isothiouronium salt, which can be isolated as a stable solid. scribd.comgoogle.com The formation of this intermediate is a key step, as it effectively introduces the sulfur atom onto the ethylsulfonate backbone. vulcanchem.comresearchgate.net The subsequent liberation of the mercapto group from this thiuronium salt is typically achieved through hydrolysis, most commonly using ammonia (B1221849) (ammonolysis). google.comgoogle.com

Addition of Hydrogen Sulfite to Ethylene (B1197577) Sulfide

An alternative synthetic route avoids the use of haloalkanesulfonates altogether. This method involves the ring-opening of a strained heterocyclic compound, ethylene sulfide (thiirane), by a sulfite nucleophile. google.com The reaction of hydrogen sulfite with ethylene sulfide directly yields this compound. google.comnasa.gov This approach has been noted in the context of prebiotic synthesis, suggesting a potentially facile formation under primordial conditions. nasa.gov

Ammonolysis Reactions of Thiuronium Sulfonates

The final and crucial step in the thiourea-mediated pathway is the liberation of the free thiol from the 2-S-thiuronium ethanesulfonate intermediate. This is most effectively accomplished through ammonolysis, which involves heating the thiuronium salt with aqueous ammonia. scribd.comgoogle.com

The reaction with ammonia cleaves the carbon-sulfur bond of the isothiourea group. google.comscribd.com This process is highly efficient and results in the formation of guanidinium (B1211019) 2-mercaptoethanesulfonate as a single, stable product in nearly quantitative yields. scribd.com The reaction is often exothermic and proceeds readily upon gentle warming. lookchem.com The resulting guanidinium salt can then be converted to the free acid, this compound, by treatment with an acidic ion-exchange resin. google.comgoogle.com While other hydrolysis methods, such as using sodium hydroxide, are possible, ammonolysis is considered the preferred method due to the superior quality of the final product. google.comlookchem.com

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1. Salt Formation | Sodium 2-haloethanesulfonate + Thiourea | 2-S-thiuronium ethanesulfonate | google.com, scribd.com |

| 2. Ammonolysis | 2-S-thiuronium ethanesulfonate + Ammonia | Guanidinium 2-mercaptoethanesulfonate | google.com, scribd.com |

| 3. Acidification | Guanidinium 2-mercaptoethanesulfonate + Ion-Exchange Resin | This compound | google.com |

Enzymatic and Prebiotic Biosynthesis Pathways

In nature, this compound (Coenzyme M) is a vital cofactor, particularly in microorganisms that produce methane. ontosight.ai Its biosynthesis is a complex, multi-step enzymatic process.

For a long time, Coenzyme M was thought to exist only in methanogenic archaea. nih.gov However, it was later discovered in certain bacteria, where it is involved in processes like propene metabolism. nih.gov Research has revealed that while both domains can synthesize CoM, they use different enzymatic pathways, suggesting a remarkable instance of convergent evolution. pnas.org

In Methanogenic Archaea : Two primary pathways for CoM biosynthesis have been identified in methanogens. researchgate.net One pathway starts from phosphoenolpyruvate (B93156) (PEP), while the other begins with L-phosphoserine. researchgate.net The initial steps of these pathways are different, but the final two reactions that lead to the formation of CoM are believed to be universally conserved among these organisms. biorxiv.org The PEP-dependent pathway is initiated by the enzyme phosphosulfolactate synthase (ComA). researchgate.net

In Bacteria : The bacterial pathway for CoM biosynthesis also starts with phosphoenolpyruvate (PEP). nih.gov However, the subsequent enzymatic steps are distinct from those in archaea. pnas.org In the bacterium Xanthobacter autotrophicus Py2, a five-step pathway has been identified that involves the sequential conversion of PEP to CoM through the addition of sulfite, elimination of phosphate (B84403), decarboxylation, thiolation, and reduction. pnas.orgwsu.edu This pathway utilizes a suite of enzymes (encoded by genes such as xcbB1, C1, D1, and E1) that are largely not homologous to those found in the archaeal pathway. nih.govnih.gov

The existence of these two distinct pathways originating from the same precursor highlights how different life domains independently evolved solutions to create the same essential molecule. pnas.org

The biosynthesis of Coenzyme M is mediated by a series of specialized enzymes that catalyze each specific step in the pathway.

Phosphosulfolactate synthase, known as ComA, is the enzyme that catalyzes the first committed step in the widely distributed PEP-dependent CoM biosynthetic pathway in methanogens. nih.gov It is also the one enzyme that has a homologous counterpart (XcbB1) in the bacterial pathway. nih.govnih.gov

ComA catalyzes the stereospecific Michael addition of sulfite to phosphoenolpyruvate (PEP) to produce (R)-phosphosulfolactate. researchgate.netnih.gov This reaction is unusual and is a key step in introducing the sulfonate group into the molecule. nih.gov The catalytic mechanism of ComA is thought to proceed via a Mg²⁺ ion-stabilized enolate intermediate, which is similar to the mechanism used by enzymes in the enolase superfamily. nih.gov However, despite this mechanistic similarity, ComA has no significant sequence or structural similarity to enolases, suggesting it acquired this mechanism through convergent evolution. nih.gov The structure of ComA is an (α/β)8 barrel, and it assembles into a trimer, with the active sites located at the interfaces between the subunits. nih.gov

Catalytic Reaction of ComA: Phosphoenolpyruvate + Sulfite → (R)-Phosphosulfolactate researchgate.net

The enzyme facilitates the nucleophilic attack of sulfite on PEP, followed by the protonation of the resulting adduct by a conserved lysine (B10760008) residue in the active site to form the product. researchgate.netaist.go.jp

Beyond the initial step catalyzed by ComA, several other enzymes are crucial for completing the synthesis of Coenzyme M.

In the Archaeal Pathway:

Phosphosulfolactate Phosphatase (ComB) : This enzyme is responsible for the oxidative dephosphorylation of (R)-phosphosulfolactate to produce (R)-sulfolactate. researchgate.net

Sulfolactate Dehydrogenase (ComC) : Following the action of ComB, ComC catalyzes the NAD⁺-dependent oxidation of (R)-sulfolactate to form sulfopyruvate (B1220305). researchgate.net

Coenzyme M Synthase (ComF) : The final step, converting sulfoacetaldehyde (B1196311) to CoM, is proposed to be catalyzed by a metalloprotein designated ComF (also known as MMP16). biorxiv.org This enzyme, a putative sulfurtransferase, replaces the aldehyde group with a thiol group. biorxiv.org

In the Bacterial Pathway (Xanthobacter autotrophicus Py2):

XcbC1 : This enzyme is a member of the aspartase/fumarase superfamily but catalyzes an unprecedented reaction. It performs a β-elimination of phosphate from phosphosulfolactate to yield inorganic phosphate and a novel metabolite, sulfoacrylic acid. nih.govnih.gov

XcbD1 : Also a member of the aspartase/fumarase superfamily, XcbD1 catalyzes the β-addition of cysteine onto sulfoacrylic acid. wsu.edu

XcbE1 : This is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme with homology to D-cysteine desulfhydrases, involved in the later steps of the pathway. nih.govwsu.edu

| Enzyme | Organism Type | Function | Reference |

| ComA (Phosphosulfolactate Synthase) | Archaea, Bacteria (homolog XcbB1) | Catalyzes the addition of sulfite to phosphoenolpyruvate (PEP). | nih.govnih.gov |

| ComB (Phosphosulfolactate Phosphatase) | Archaea | Catalyzes oxidative dephosphorylation of (R)-phosphosulfolactate. | researchgate.net |

| ComC (Sulfolactate Dehydrogenase) | Archaea | Oxidizes (R)-sulfolactate to sulfopyruvate. | researchgate.net |

| ComF (MMP16) | Archaea | Putative CoM synthase; converts sulfoacetaldehyde to CoM. | biorxiv.org |

| XcbC1 | Bacteria | Eliminates phosphate from phosphosulfolactate to form sulfoacrylic acid. | nih.govnih.gov |

| XcbD1 | Bacteria | Adds cysteine to sulfoacrylic acid. | wsu.edu |

| XcbE1 | Bacteria | PLP-dependent enzyme involved in later thiolation/reduction steps. | nih.govwsu.edu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-45-4 (Parent) | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023264 | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid., Solid | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3375-50-6, 9005-46-3 | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme M | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins, sodium complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins, sodium complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of 2 Mercaptoethanesulfonic Acid

Prebiotic Synthesis Mechanisms of 2-Mercaptoethanesulfonic Acid

The origin of essential biomolecules is a cornerstone of prebiotic chemistry research. This compound (HS-CoM), also known as coenzyme M, is the simplest known coenzyme and plays a vital role in methanogenesis. wikipedia.orgresearchgate.net Its relatively simple structure has led to investigations into its potential formation under conditions mimicking the primitive Earth.

Research has demonstrated a plausible and facile prebiotic synthesis pathway for this compound. deepdyve.comnih.gov This proposed mechanism involves the reaction of ethylene (B1197577) sulfide (B99878) with sulfite (B76179) (SO₃²⁻). deepdyve.comnih.gov This reaction is considered a likely route for the abiotic formation of coenzyme M on early Earth. researchgate.net The presence of both a thiol and a sulfonate group in its structure is significant; the thiol group is the primary site of reactivity, while the sulfonate group ensures its solubility in water. wikipedia.org

The feasibility of this prebiotic synthesis suggests that this compound, along with other simple thiols like cysteamine, could have been readily available and involved in very early metabolic pathways. deepdyve.comnih.govresearchgate.net The necessary reactants, ethylene sulfide and sulfite, are thought to have been present on the primitive Earth. science.gov The reducing conditions of the early atmosphere, potentially containing gases like methane (B114726) (CH₄), ammonia (B1221849) (NH₃), and water (H₂O), would have been conducive to the formation of such compounds. science.govoup.com

The abiotic synthesis of this compound from sulfoacetaldehyde (B1196311) and sulfide under reducing conditions has also been reported. biorxiv.org This provides an alternative prebiotic route to this essential coenzyme.

Below is a table summarizing the key proposed prebiotic synthesis reaction for this compound.

| Reactant 1 | Reactant 2 | Product | Significance |

| Ethylene sulfide | Sulfite (SO₃²⁻) | This compound | A facile and plausible prebiotic route to coenzyme M. researchgate.netdeepdyve.comnih.gov |

| Sulfoacetaldehyde | Sulfide | This compound | An alternative abiotic synthesis pathway. biorxiv.org |

Reactivity and Reaction Mechanisms of 2 Mercaptoethanesulfonic Acid

Thiol Group Reactivity

The sulfhydryl (thiol) group (-SH) is responsible for the majority of Mesna's characteristic chemical reactions. Its reactivity stems from the nucleophilicity of the sulfur atom and its ability to participate in redox processes.

The sulfur atom in the thiol group of 2-Mercaptoethanesulfonic acid possesses lone pairs of electrons, making it an effective nucleophile. evitachem.com This allows it to attack electrophilic centers, initiating a variety of reaction pathways. evitachem.com This nucleophilic character is central to its biological function as a coenzyme. evitachem.comnih.gov

A notable example of its nucleophilic action is observed in the bacterial metabolic pathway for aliphatic epoxide carboxylation. nih.govpnas.orgrhea-db.org In this process, the thiolate form of Mesna acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of molecules like epoxypropane. nih.govpnas.org This attack opens the strained epoxide ring and results in the formation of a stable β-hydroxythioether conjugate, specifically 2-(2-hydroxypropylthio)ethanesulfonate. nih.gov This reaction is a critical first step that "activates" the otherwise toxic epoxide for further metabolic transformation. nih.govpnas.org The reaction can be summarized as:

Reaction: Epoxypropane + this compound → 2-(2-hydroxypropylthio)ethanesulfonate

Mechanism: The thiol group, in its deprotonated thiolate form, performs a nucleophilic attack on an electrophilic carbon of the epoxypropane ring. nih.gov

This role as a nucleophile is also fundamental in its function as Coenzyme M in methanogenesis, where the thiol group attacks electrophilic substrates to form reactive intermediates essential for methane (B114726) production. evitachem.com

This compound can act as a potent reducing agent, a capability rooted in the thiol group's ability to donate electrons and undergo oxidation. evitachem.com This redox activity can proceed through either one-electron or two-electron mechanisms.

The thiol group can participate in single-electron transfer reactions, which is the basis for its antioxidant and free-radical scavenging properties. researchgate.netnih.gov Free radicals are highly reactive species with unpaired electrons that can cause significant damage to biological molecules. nih.gov Antioxidants like Mesna can donate an electron or a hydrogen atom to these radicals, neutralizing them and terminating damaging chain reactions. nih.govnih.gov

The sulfonate anion moiety of Mesna has demonstrated antioxidant properties in biological systems. researchgate.net It is speculated that its mitigating action against oxidative damage involves a one-electron transfer from the electron lone pair on the sulfur atom to a free radical. researchgate.net

Research on the enzyme myeloperoxidase (MPO) shows that Mesna can modulate its catalytic cycle. nih.gov In certain conditions, Mesna can switch the MPO reaction from a standard two-electron pathway to a one-electron pathway, highlighting its capacity to engage in single-electron redox mechanisms. researchgate.netnih.gov

The most common redox reaction for thiols involves a two-electron oxidation where two thiol molecules react to form a disulfide (-S-S-) bond. In the case of this compound, this reaction yields a dimer, dimesna (B1670654) (2,2'-dithiodiethanesulfonic acid).

This process is exemplified by the use of Mesna as a mild reducing agent in biotechnology. nih.govplos.org It is employed to break the inter-heavy chain disulfide bonds that hold antibody subunits together. nih.govresearchgate.netnih.gov This controlled reduction splits the antibody into monovalent fragments. researchgate.net Subsequent removal of Mesna and exposure to oxidizing conditions allows the disulfide bonds to reform, producing a statistical mixture of parental and functional bi-specific antibodies. nih.govplos.org

Studies have also investigated the two-electron oxidation of Mesna by species such as iodine/oxy-iodine. auburn.edu In the reaction with iodate (B108269) (IO₃⁻) under excess thiol conditions, Mesna is oxidized to its disulfide form, dimesna. auburn.edu

Redox Chemistry and Reducing Agent Functionality

One-Electron Redox Mechanisms and Free Radical Scavenging

Sulfonic Acid Group Influence on Reactivity

This ionic character makes Mesna and its salts highly soluble in water and aqueous biological fluids. researchgate.net This high water solubility is critical for its applications, as it ensures the molecule can be delivered effectively to aqueous environments where it performs its nucleophilic or redox functions.

Furthermore, the strongly electron-withdrawing nature of the sulfonate group influences the electronic properties of the rest of the molecule. It increases the acidity (lowers the pKa) of the thiol group compared to alkanethiols that lack this functional group. This makes it more likely for the thiol to exist in its more nucleophilic thiolate form (S⁻) at a given pH, thereby enhancing its reactivity in nucleophilic substitution reactions.

Complex Formation with Metal Ions

The sulfur atom of the thiol group in this compound can act as a soft ligand, donating its electron pair to form coordination complexes with various metal ions. evitachem.com This chelating ability has been observed in reactions with several metals.

Studies on the reaction of Mesna with Chromium(VI) have shown clear evidence of the formation of an intermediate complex. scispace.comresearchgate.net This transient species is believed to be a Cr(VI)-thioester, formed when the thiol group coordinates with the chromium ion before the subsequent redox reaction occurs. scispace.comresearchgate.net

Similarly, interactions with Nickel(II) have been documented. evitachem.com The addition of Mesna to Ni(II) complexes leads to changes in their electronic spectra and a positive shift in redox potential, which indicates the axial coordination of the Mesna thiol group with the nickel ion. researchgate.net This complex formation can influence the catalytic properties of the metal center. evitachem.com The ability to form complexes has also been noted with other heavy metals like Bismuth(III). acs.org

Table 1: Examples of Metal Ion Complexation with this compound

| Metal Ion | Type of Interaction | Observation/Intermediate | Reference |

|---|---|---|---|

| Chromium(VI) | Thioester Formation | Formation of a transient Cr(VI)-thioester intermediate complex. | scispace.com, researchgate.net |

| Nickel(II) | Axial Coordination | Spectral shifts and changes in redox potential upon addition of Mesna. | evitachem.com, researchgate.net |

| Bismuth(III) | Complex Formation | Documented formation of a stable complex. | acs.org |

Participation in Conjugation Reactions

This compound (also known as Mesna or coenzyme M) is characterized by its reactive sulfhydryl (thiol) group, which readily participates in conjugation reactions. This reactivity is central to its biological functions, including its role as a detoxifying agent and as a coenzyme in microbial metabolism. The primary mechanism for this reactivity is the nucleophilic addition of the thiol group to electrophilic centers. evitachem.com

One of the most well-documented conjugation reactions involving this compound is the Michael addition to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org These compounds contain a carbon-carbon double bond conjugated to a carbonyl group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.orgwikipedia.org The sulfhydryl group of this compound acts as the nucleophile, attacking the β-carbon and forming a stable thioether conjugate. wikipedia.orgyoutube.com This reaction is crucial for its function in detoxifying urotoxic metabolites from chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421). wikipedia.orgncats.io For instance, it reacts with acrolein, a toxic metabolite, to form a harmless conjugate that is then excreted. wikipedia.orgncats.io

In the realm of microbiology, this compound, as coenzyme M, is a vital cofactor in the metabolic pathways of certain bacteria, such as Xanthobacter strain Py2. nih.gov It participates in the carboxylation of aliphatic epoxides by conjugating with the epoxide ring. nih.govvulcanchem.com An enzyme, epoxyalkane:CoM transferase (Component I), catalyzes the nucleophilic attack of the thiolate form of coenzyme M on one of the carbon atoms of the epoxide ring. nih.govpnas.org This reaction opens the strained three-membered ring and results in the formation of a β-hydroxythioether conjugate, specifically 2-(2-hydroxypropylthio)ethanesulfonate when the substrate is epoxypropane. nih.gov This conjugation is the initial step in a pathway that converts toxic epoxides into central metabolites like acetoacetate (B1235776). nih.govpnas.org

Table 1: Examples of Conjugation Reactions Involving this compound

| Reaction Type | Substrate Class | Specific Substrate Example | Product Type |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated Aldehyde | Acrolein | Thioether Conjugate |

| Nucleophilic Ring Opening | Epoxide | Epoxypropane | β-Hydroxythioether Conjugate |

Stereochemical Aspects of Reactions

The enzymatic reactions involving this compound can exhibit significant stereoselectivity, where the enzyme preferentially acts on or produces a specific stereoisomer. This is particularly evident in the bacterial pathway for aliphatic epoxide carboxylation. nih.govpnas.org

The initial conjugation of coenzyme M (CoM) with prochiral epoxides, such as epoxypropane, is catalyzed by the enzyme epoxyalkane:CoM transferase (Component I). Research has shown that this enzyme displays stereoselectivity. For example, in Xanthobacter Py2, Component I catalyzes the addition of CoM to R-epoxypropane at a rate approximately double that of its reaction with S-epoxypropane. nih.govpnas.org This stereospecificity is thought to be linked to the in vivo prevalence of R-epoxypropane, which is the major enantiomer produced from propylene (B89431) oxidation by the organism's alkene monooxygenase. pnas.org

Following the initial conjugation, the resulting β-hydroxythioether, which contains a chiral center, undergoes further stereospecific transformations. The subsequent dehydrogenation of the R- and S-enantiomers of 2-(2-hydroxypropylthio)ethanesulfonate is catalyzed by two distinct, stereoselective dehydrogenases (Components III and IV). nih.govpnas.org These NAD⁺-dependent enzymes act specifically on either the R- or S-isomer to oxidize the secondary alcohol to a ketone, yielding a common achiral product, 2-(2-ketopropylthio)ethanesulfonate. nih.govpnas.org This stereospecific oxidation ensures that both enantiomers formed from the initial reaction can be funneled into a single metabolic pathway. pnas.org

Table 2: Stereoselectivity in the Enzymatic Reactions of this compound (CoM) with Epoxypropane

| Enzyme Component | Reaction | Substrate | Relative Activity | Product |

|---|---|---|---|---|

| Component I (Epoxyalkane:CoM transferase) | Conjugation | R-Epoxypropane | Higher (~2x) | 2-(R-2-hydroxypropylthio)ethanesulfonate |

| Component I (Epoxyalkane:CoM transferase) | Conjugation | S-Epoxypropane | Lower | 2-(S-2-hydroxypropylthio)ethanesulfonate |

| Component III/IV (Dehydrogenases) | Dehydrogenation | R- and S-isomers of 2-(2-hydroxypropylthio)ethanesulfonate | Stereospecific | 2-(2-ketopropylthio)ethanesulfonate |

Biological Roles and Metabolic Pathways of 2 Mercaptoethanesulfonic Acid

Role as Coenzyme M in Microbial Metabolism

2-Mercaptoethanesulfonic acid, commonly known as coenzyme M (CoM), is the smallest known organic cofactor. pnas.orgnih.gov Initially thought to be exclusive to methanogenic archaea, it is now recognized for its crucial roles in various microbial metabolic pathways. pnas.orgpnas.org This simple molecule, containing a reactive thiol group and a sulfonate group that confers water solubility, acts as a carrier for methyl and other alkyl groups. wikipedia.orgresearchgate.net

In the domain of Archaea, Coenzyme M is a central player in methanogenesis, the biological production of methane (B114726). nih.govontosight.ai It is indispensable for the final step of this process, which is a key part of the global carbon cycle. ontosight.aioup.com

Coenzyme M's primary role in methanogenesis is to act as a methyl group carrier. researchgate.netontosight.aiasm.org In the terminal step of all methanogenic pathways, the methyl group from various substrates is transferred to the thiol group of CoM, forming methyl-coenzyme M (CH₃-S-CoM). nih.govontosight.aibiorxiv.org This reaction is catalyzed by various methyltransferases. nih.gov Methyl-CoM then serves as the substrate for the final methane-releasing reaction. wikipedia.orgontosight.ai

Coenzyme M is a critical component in the metabolic pathway that reduces carbon dioxide to methane. pnas.orgnih.govontosight.ai The reduction of CO₂ to the level of a methyl group involves a series of steps with different C1 carriers. asm.org The methyl group is ultimately transferred to CoM to form methyl-CoM. oup.com The subsequent reduction of methyl-CoM to methane is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). ontosight.aifrontiersin.org This final step is coupled to the activation of the initial step in CO₂ reduction, where the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) stimulates the formation of formylmethanofuran (B1241027) from methanofuran (B1217411) and CO₂. nih.gov Studies with cell extracts of Methanobacterium thermoautotrophicum have shown that low concentrations of methyl-CoM and high concentrations of CO₂ favor the efficient reduction of CO₂ to methane. asm.orgnih.gov

Table 1: Key Components in CO₂ Reduction to Methane

| Component | Function |

| Coenzyme M (HS-CoM) | Accepts the methyl group to form methyl-coenzyme M. asm.org |

| Methyl-coenzyme M (CH₃-S-CoM) | The direct precursor to methane. ontosight.ai |

| Coenzyme B (HS-CoB) | Reacts with methyl-coenzyme M to release methane. wikipedia.org |

| Methyl-coenzyme M reductase (MCR) | Catalyzes the final methane-forming step. ontosight.aifrontiersin.org |

| CoM-S-S-HTP | Stimulates the initial activation of CO₂. nih.gov |

The metabolic cycle of coenzyme M is crucial for sustained methanogenesis. ontosight.ai After the methyl group of methyl-CoM is reduced to methane, CoM is regenerated. ontosight.ai The reaction catalyzed by methyl-coenzyme M reductase yields methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). wikipedia.orgfrontiersin.org This heterodisulfide is then reduced by a heterodisulfide reductase to regenerate the free thiols of both coenzymes, allowing them to participate in further rounds of methanogenesis. The biosynthesis of CoM itself is a complex process, and in some methanogens, it is an essential nutrient they must acquire from their environment. pnas.orgnih.gov

Beyond its role in archaeal methanogenesis, coenzyme M has been identified as a central cofactor in the bacterial metabolism of aliphatic epoxides. pnas.orgpnas.organnualreviews.orgcapes.gov.br This discovery expanded the known biological functions of CoM to the domain of Bacteria and to catabolic pathways involving hydrocarbons. pnas.orgpnas.org In the gram-negative bacterium Xanthobacter strain Py2, CoM is essential for the carboxylation of epoxyalkanes, which are toxic intermediates formed during the metabolism of short-chain alkenes. pnas.orgnih.gov

The pathway involves four key enzymes:

Component I: A zinc-dependent alkyltransferase that catalyzes the addition of CoM to the epoxyalkane (e.g., epoxypropane) to form a β-hydroxythioether. pnas.organnualreviews.orgnih.gov

Components III and IV: NAD⁺-dependent dehydrogenases that stereoselectively oxidize the R- and S-enantiomers of the β-hydroxythioether to a common β-ketothioether intermediate. pnas.orgcapes.gov.brnih.gov

Component II: An NADPH-dependent enzyme that catalyzes the cleavage of the β-ketothioether and subsequent carboxylation to form a β-ketoacid (e.g., acetoacetate) and regenerate CoM. pnas.organnualreviews.orgnih.gov

This pathway demonstrates a versatile role for CoM as a carrier of alkyl groups larger than a methyl group, functioning to activate and orient substrates for specific chemical transformations. nih.govpnas.orgpnas.org

Table 2: Enzymes in Bacterial Aliphatic Epoxide Carboxylation

| Enzyme Component | Function |

| Component I | Catalyzes the addition of CoM to the epoxyalkane. pnas.organnualreviews.orgnih.gov |

| Components III & IV | Oxidize the resulting β-hydroxythioether. pnas.orgcapes.gov.brnih.gov |

| Component II | Cleaves the β-ketothioether and facilitates carboxylation, regenerating CoM. pnas.organnualreviews.orgnih.gov |

Coenzyme M in Bacterial Aliphatic Epoxide Carboxylation

Cofactor in Short-Chain Alkene Metabolism

This compound, commonly known as coenzyme M (CoM), is a pivotal cofactor in the metabolic pathways of certain bacteria that utilize short-chain alkenes as their source of carbon and energy. nih.govnih.gov This metabolic capability is particularly significant as it provides a biological route for the degradation of these hydrocarbons. The initial step in this bacterial metabolism involves the oxidation of alkenes, such as propylene (B89431), into their corresponding epoxyalkanes. wikipedia.orgnih.gov These epoxides are highly reactive and electrophilic molecules, posing a toxicity risk to the cell due to their ability to react with essential macromolecules like DNA and proteins. wikipedia.org

Coenzyme M plays a critical detoxification role by functioning as a nucleophile. pnas.orgnih.gov Its thiol group attacks the strained epoxide ring, leading to its opening and the formation of a stable thioether adduct. wikipedia.orgnih.gov This reaction effectively converts the dangerous electrophilic epoxide into a β-hydroxythioether, which can then be safely channeled into the central metabolism. nih.govnih.gov This CoM-dependent pathway has been identified in a variety of soil and aquatic microorganisms, including Xanthobacter autotrophicus Py2, Rhodococcus rhodochrous, and various Mycobacterium species. nih.govasm.org In essence, this metabolic sequence transforms a C3 compound like propylene, along with carbon dioxide, into acetoacetate (B1235776), a C4 molecule that subsequently enters central metabolic cycles to support cellular growth. nih.govnih.gov

Mechanism of Epoxide Ring Opening and Carboxylation

The detoxification and assimilation process begins with the specific chemical action of coenzyme M on the epoxyalkane. The sulfhydryl group of CoM initiates a nucleophilic attack on one of the carbon atoms of the epoxide ring, which is an energetically favorable reaction that relieves the ring strain. pnas.orgresearchgate.net This crucial first step is catalyzed by a zinc-dependent enzyme known as epoxyalkane:CoM transferase (EaCoMT). nih.govnih.gov

The product of this ring-opening reaction is a β-hydroxyalkyl-CoM thioether. nih.govnih.gov For example, when the substrate is epoxypropane, the resulting intermediate is 2-(2-hydroxypropylthio)ethanesulfonate. nih.govnih.gov This intermediate then undergoes an NAD+-dependent dehydrogenation, converting the hydroxyl group into a ketone and forming a β-ketoalkyl-CoM. nih.govnih.gov

The final stage of the pathway involves an NADPH-dependent reductive cleavage of the carbon-sulfur (thioether) bond. nih.govnih.govnih.gov This cleavage generates a carbanion intermediate which is then carboxylated. This step releases the free coenzyme M, which can participate in another catalytic cycle, and yields a β-ketoacid. nih.govnih.govnih.gov In the case of propylene metabolism, this final product is acetoacetate. nih.gov

Multi-component Enzyme Systems and Their Catalytic Steps

The conversion of epoxyalkanes to β-ketoacids is a sophisticated process orchestrated by a multi-component enzyme system. nih.govpnas.org Research on Xanthobacter strain Py2 has elucidated a system comprising four primary protein components that work in concert. nih.govcapes.gov.br

Component I (Epoxyalkane:CoM transferase - EaCoMT): This enzyme is a zinc-dependent alkyltransferase. nih.govannualreviews.org It initiates the metabolic cascade by catalyzing the nucleophilic addition of coenzyme M to the epoxyalkane, leading to the formation of the 2-hydroxyalkyl-CoM adduct. annualreviews.org

Components III and IV (Dehydrogenases): These are two distinct NAD+-dependent short-chain dehydrogenases that exhibit stereospecificity. nih.govnih.gov The alkene monooxygenase that produces the initial epoxide often generates a mixture of R- and S-enantiomers. pnas.org One dehydrogenase is specific for the R-enantiomer of the 2-hydroxyalkyl-CoM intermediate, while the other acts on the S-enantiomer, ensuring that both forms are oxidized to the achiral 2-ketoalkyl-CoM. nih.govresearchgate.net

Component II (2-Ketopropyl-CoM carboxylase/oxidoreductase - 2-KPCC): This enzyme is an NADPH:disulfide oxidoreductase/carboxylase. nih.govnih.gov It performs the final, critical steps of the pathway: the reductive cleavage of the thioether bond in the 2-ketoalkyl-CoM intermediate and the subsequent carboxylation of the resulting enolate to produce the final β-ketoacid product, thereby regenerating free CoM. nih.govnih.govnih.gov

The coordinated action of these enzymes is summarized in the table below:

| Component | Enzyme Name | Function | Cofactors |

| I | Epoxyalkane:CoM transferase (EaCoMT) | Catalyzes the addition of CoM to epoxyalkane. | Zn²⁺ |

| III | R-2-hydroxypropyl-CoM dehydrogenase | Oxidizes R-2-hydroxyalkyl-CoM to 2-ketoalkyl-CoM. | NAD⁺ |

| IV | S-2-hydroxypropyl-CoM dehydrogenase | Oxidizes S-2-hydroxyalkyl-CoM to 2-ketoalkyl-CoM. | NAD⁺ |

| II | 2-Ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC) | Catalyzes reductive cleavage of thioether and carboxylation. | NADPH |

Cellular Transport and Uptake Mechanisms

Carrier-Mediated Transport Systems in Microorganisms

While some microorganisms can synthesize coenzyme M, others must acquire it from their environment. To facilitate this, specific transport systems have evolved. In the methanogenic archaeon Methanococcus voltae, an energy-dependent, carrier-mediated transport system has been identified for the uptake of both the reduced form of coenzyme M (HS-CoM) and its methylated derivative, methyl-CoM (CH3-S-CoM). nih.govnih.gov This system actively transports CoM across the cell membrane, allowing the organism to accumulate it internally at concentrations significantly higher than in the external environment. nih.govnih.gov The presence of such dedicated transport machinery highlights the biological importance of CoM for these microbes. Evidence for this specific transport system was bolstered by the isolation of M. voltae mutants resistant to 2-bromoethanesulfonic acid (BES), a toxic analog of CoM; these mutants exhibited a significantly reduced capacity for BES uptake. nih.gov

Specificity and Kinetics of Coenzyme M Transport

The transport of coenzyme M in Methanococcus voltae displays saturation kinetics, a characteristic feature of carrier-mediated transport processes where the rate of uptake becomes constant at high substrate concentrations due to the limited number of transporter proteins. nih.govnih.gov Detailed kinetic studies have determined the parameters for this system.

The transport system also demonstrates a degree of specificity. nih.gov The existence of a mutant strain resistant to BES that lost the ability to take up CH3-S-CoM while retaining its capacity for HS-CoM uptake suggests the presence of multiple transport systems or a single system with distinct binding sites or affinities. nih.gov Further research indicates a higher-affinity system that is specific for HS-CoM and a lower-affinity system that can transport HS-CoM, CH3-S-CoM, and the inhibitor BES. nih.gov

The kinetic parameters for CoM transport in wild-type M. voltae are presented in the interactive table below.

| Substrate | Apparent Km (µM) | Vmax (pmol/min per mg of protein) |

| HS-CoM | 61 | 960 |

| CH₃-S-CoM | 53 | 88 |

Influence of Environmental Factors on Uptake

The cellular uptake of coenzyme M is an active process, intrinsically linked to the metabolic state and energy level of the microorganism. In Methanococcus voltae, the efficiency of CoM transport is heavily dependent on the availability of energy substrates. nih.gov Maximal uptake rates are achieved only in the presence of hydrogen and carbon dioxide, which are the primary substrates for methanogenesis and energy generation in this organism. nih.govnih.gov

The active nature of this transport is further substantiated by its sensitivity to metabolic inhibitors. The uptake process is inhibited by compounds such as N-ethylmaleimide and the ionophore monensin, both of which are known to disrupt cellular energy production and transmembrane ion gradients. nih.govnih.gov Additionally, the transport of both HS-CoM and CH3-S-CoM in M. voltae has been shown to be dependent on the presence of sodium ions, suggesting a sodium-co-transport mechanism. nih.gov The competitive inhibition of growth by the analog 2-bromoethanesulfonic acid (BES) further illustrates the influence of environmental chemistry on CoM uptake, as BES competes with the natural substrate for binding to the transport protein. asm.org

Interactions with Other Biological Molecules and Pathways

This compound, more commonly known as coenzyme M (CoM), is a pivotal molecule whose reactivity is centered around its thiol group. This functional group allows it to engage in a variety of crucial interactions with other biological molecules and metabolic pathways, most notably in methanogenesis and alkene metabolism.

In the process of methanogenesis, CoM's primary role is as a methyl carrier. The terminal step of methane formation involves the reaction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (7-thioheptanoylthreoninephosphate). wikipedia.org This reaction, catalyzed by the nickel-containing enzyme methyl-coenzyme M reductase (MCR), results in the release of methane and the formation of a heterodisulfide (CoB-S-S-CoM). wikipedia.orgacs.org The MCR enzyme utilizes a unique nickel-tetrahydrocorphin cofactor, F430, as its prosthetic group to facilitate this C-S bond cleavage. wikipedia.orgacs.orgtaylorandfrancis.com The regeneration of CoM and CoB from the heterodisulfide is then carried out by a heterodisulfide reductase, allowing the cycle to continue. researchgate.net The methyl group itself is transferred to CoM from a methylated corrinoid protein, a reaction catalyzed by a cobamide-dependent methyltransferase. wikipedia.org

Beyond the confines of methanogenic archaea, CoM interacts with a different set of molecules in certain bacteria. In bacteria that metabolize alkenes, such as Xanthobacter autotrophicus Py2, CoM plays a critical role in detoxifying electrophilic epoxides formed from alkene oxidation. wikipedia.orgnih.gov The pathway involves the nucleophilic attack of the CoM thiol on the epoxide (e.g., epoxypropane), a reaction catalyzed by an enzyme designated as Component I. nih.govnih.gov This forms a β-hydroxythioether, specifically 2-(2-hydroxypropylthio)ethanesulfonate. nih.govpnas.org This intermediate is then oxidized by NAD⁺-dependent dehydrogenases (Components III and IV) to form a β-ketothioether, 2-(2-ketopropylthio)ethanesulfonate. nih.govpnas.org Finally, an NADPH-dependent oxidoreductase/carboxylase (Component II) catalyzes the reductive cleavage of the β-ketothioether, which is coupled with carboxylation to yield acetoacetate and regenerate the free CoM thiol. nih.govpnas.orgpnas.org This pathway effectively converts a toxic C₃ molecule and CO₂ into a central C₄ metabolite, acetoacetate, which can then enter central metabolic cycles. nih.govpnas.orgpnas.org

The nucleophilic nature of the thiol group in CoM also underlies its function as a cytoprotective agent, where its sodium salt form is known as Mesna. evitachem.comcaymanchem.comnih.gov It can react with and inactivate toxic metabolites, such as acrolein, which is a urotoxic byproduct of certain chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide (B1674421). caymanchem.comresearchgate.net The thiol group of Mesna undergoes a Michael addition reaction with acrolein in the bladder, forming a stable, non-toxic thioether that is then excreted in the urine. caymanchem.com This prevents the bladder inflammation and hemorrhagic cystitis associated with these cancer treatments. researchgate.net

The compound can also participate in redox reactions and form complexes with metal ions, which can influence catalytic activities in various biochemical pathways. evitachem.com Its interaction with L-arginine to form Argimesna combines the vasodilatory and protein synthesis roles of arginine with the antioxidant potential of the mercapto group. ontosight.ai

Table 1: Key Interactions of this compound (Coenzyme M)

| Interacting Molecule/Enzyme | Pathway | Organism Type | Description of Interaction | Resulting Product(s) |

|---|---|---|---|---|

| Coenzyme B | Methanogenesis | Methanogenic Archaea | Serves as the terminal electron donor for the reduction of the methyl group from methyl-CoM. wikipedia.orgontosight.ai | Methane, CoM-S-S-CoB Heterodisulfide |

| Methyl-coenzyme M Reductase (MCR) | Methanogenesis, Anaerobic Methane Oxidation | Archaea | A nickel-containing enzyme that catalyzes the reaction between methyl-CoM and Coenzyme B. wikipedia.orgacs.orgtaylorandfrancis.com | Methane, CoM-S-S-CoB Heterodisulfide |

| Epoxyalkanes (e.g., Epoxypropane) | Alkene Metabolism | Bacteria (e.g., Xanthobacter) | The thiol group of CoM acts as a nucleophile, attacking the electrophilic epoxide to detoxify it. wikipedia.orgnih.govnih.gov | β-hydroxythioether (e.g., 2-(2-hydroxypropylthio)ethanesulfonate) |

| Epoxide Carboxylase System Enzymes | Alkene Metabolism | Bacteria (e.g., Xanthobacter) | A multi-component enzyme system that modifies the CoM-adduct and ultimately regenerates free CoM. nih.govnih.govpnas.org | Acetoacetate, Regenerated CoM |

| Acrolein | Detoxification | (In vivo, pharmaceutical application) | The thiol group of Mesna (sodium salt of CoM) conjugates with the urotoxic metabolite acrolein. caymanchem.comresearchgate.net | Non-toxic thioether conjugate |

| L-arginine | (Pharmaceutical formulation) | N/A | Forms a salt, Argimesna, combining the properties of both molecules. ontosight.ai | Argimesna |

Broader Biological Significance beyond Methanogens

For many years after its discovery in the 1970s, this compound (CoM) was believed to be a unique and exclusive cofactor confined to the domain of methanogenic Archaea. nih.govpnas.orgnih.gov However, subsequent research has unveiled a broader biological significance, demonstrating its presence and crucial roles in the bacterial domain and in other archaeal metabolic pathways. nih.govpnas.org

The most significant discovery expanding the role of CoM was its identification as a central cofactor in the bacterial metabolism of short-chain alkenes. nih.govnih.govnih.gov In organisms like Xanthobacter autotrophicus Py2 and Rhodococcus rhodochrous, CoM is essential for the carboxylation of toxic epoxyalkanes. nih.govpnas.orgnih.gov This pathway allows these bacteria to utilize gaseous alkenes, such as propylene, as a source of carbon and energy. nih.govpnas.org The function of CoM here is to act as a nucleophilic "handle," converting a toxic electrophilic epoxide into a manageable thioether conjugate that can be further metabolized into acetoacetate, a key intermediate in central metabolism. nih.govpnas.orgnih.gov This discovery not only demonstrated the presence of CoM in bacteria but also revealed a novel catabolic function for the cofactor, activating alkyl groups larger than a methyl group. nih.govpnas.org The biosynthetic pathways for CoM in bacteria and archaea have been shown to be distinct, representing a striking example of convergent evolution. pnas.orgwsu.edunih.gov

CoM's role is not limited to methanogenesis and alkene catabolism. It is also a key player in the anaerobic oxidation of methane (AOM) performed by certain anaerobic methanotrophic archaea (ANME). pnas.orgnih.gov This process is essentially "reverse methanogenesis," where the methyl-coenzyme M reductase (MCR) enzyme functions in the opposite direction, catalyzing the initial activation of methane. acs.orgtaylorandfrancis.comnih.gov Furthermore, homologs of MCR, known as alkyl-coenzyme M reductases (ACRs), have been found to catalyze the C-H activation step in the oxidation of other short-chain alkanes like propane (B168953) and butane (B89635) in organisms such as Syntrophoarchaeum species. acs.orgpnas.orgnih.gov This indicates a wider role for CoM-dependent pathways in the anaerobic metabolism of hydrocarbons.

The fundamental chemical properties of CoM—a small molecule featuring a reactive thiol and a solubilizing sulfonate group—underpin its versatility. wikipedia.orgresearchgate.net The thiol group is a potent nucleophile and reducing agent, enabling its function in detoxifying electrophilic compounds and protecting against oxidative stress. nih.govchemimpex.com This cytoprotective capability is the basis for the pharmaceutical use of its sodium salt, Mesna, to prevent urothelial toxicity from certain chemotherapy drugs. evitachem.comnih.gov While initial screens in the 1970s did not detect CoM in eukaryotes, its synthetic form, Mesna, has well-documented interactions within human biological systems, highlighting the broader significance of its chemical reactivity. nih.govresearchgate.net

Table 2: Biological Significance of this compound (Coenzyme M) in Various Processes

| Biological Process | Domain/Organism Type | Function of Coenzyme M | Significance |

|---|---|---|---|

| Methanogenesis | Archaea (Methanogens) | Terminal methyl group carrier. ontosight.airesearchgate.netontosight.ai | Essential for the production of methane, a key step in the global carbon cycle. ontosight.aiontosight.ai |

| Alkene Metabolism | Bacteria (Xanthobacter, Rhodococcus) | Covalently binds to and activates toxic epoxyalkanes for carboxylation. nih.govnih.govpnas.org | Enables bacterial growth on alkenes and demonstrates a catabolic role for CoM beyond C1 metabolism. pnas.orgnih.gov |

| Anaerobic Methane Oxidation (AOM) | Archaea (ANME) | Substrate for the reverse reaction of methyl-coenzyme M reductase. acs.orgpnas.org | Crucial for the biological control of methane emissions in anoxic environments. nih.gov |

| Short-chain Alkane Oxidation | Archaea (Syntrophoarchaeum) | Cofactor for alkyl-coenzyme M reductases that activate alkanes like propane and butane. pnas.orgnih.gov | Expands the known role of CoM-dependent enzymes to the metabolism of non-methane alkanes. pnas.org |

| Cytoprotection | (Pharmaceutical use in humans) | Thiol group scavenges and inactivates toxic metabolites (e.g., acrolein). caymanchem.com | Prevents toxic side effects of certain chemotherapeutic agents. evitachem.comresearchgate.net |

| General Redox Chemistry | Prokaryotes, (in vitro/pharmaceutical) | Acts as a reducing agent and antioxidant. nih.govchemimpex.com | Protects cellular components like thiol-dependent proteins from oxidative damage. nih.gov |

Analytical Methodologies for 2 Mercaptoethanesulfonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of Mesna, often in complex biological samples. These techniques offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Mesna. Various HPLC methods have been developed, often involving pre-column derivatization to enhance detection. For instance, Mesna can be derivatized with o-phthaldialdehyde (OPA) in the presence of an amino acid to form a fluorescent product, allowing for sensitive detection. researchgate.net

In one method, a Supelcosil LC-18 column (25 cm × 4.6 mm) was used with a mobile phase gradient from 25 mM potassium phosphate (B84403) (pH 6.0) to 50 mM potassium phosphate (pH 3.5) containing 10% (v/v) methanol. The eluent was monitored at 210 nm. nih.govpnas.org Another approach for analyzing amino acids derivatized with OPA and Mesna utilized reversed-phase HPLC (RP-HPLC). researchgate.net

Derivatization: Mesna can be used as a derivatizing reagent with OPA for the analysis of amino acids. researchgate.net

Detection: UV detection at 210 nm is a common method for monitoring the elution of Mesna and its derivatives. nih.govpnas.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful tool for the definitive identification and sensitive quantification of Mesna. These methods are particularly valuable for analyzing Mesna in complex biological matrices like plasma. nih.gov

A rapid, simple, and sensitive HPLC-MS/MS method has been developed for the quantification of Mesna in rat plasma. This method involves protein precipitation, centrifugation, supernatant evaporation, and reconstitution. nih.gov The analysis is performed on a C18 column (1.7 µm; 2.1 mm × 100 mm) with a mobile phase consisting of 0.1% formic acid and 0.1% formic acid in acetonitrile (B52724) (90:10 v/v). researchgate.net Negative ion electrospray mass spectrometry has been used to identify free Coenzyme M, showing a signal at the expected m/z of 140.9. nih.gov

| Parameter | Value | Reference |

| Limit of Detection | 20 nM | nih.gov |

| Linear Range | 0.05–200 μM | nih.gov |

| Lower Limit of Quantification | 40 ng/ml | researchgate.net |

| Linearity (R²) | 0.999 | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for elucidating the structure of Mesna and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., of derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of Mesna and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

For example, the structure of a novel S-protected thiolated β-cyclodextrin with Mesna was confirmed using ¹H NMR. nih.gov In another study, the ¹H NMR spectrum of 2-hydroxypropyl-CoM, a derivative of Mesna, was analyzed in D₂O. nih.govpnas.org The signals corresponding to the protons on the carbon atoms were identified and assigned. pnas.org

¹H NMR Data for 2-hydroxypropyl-CoM: nih.govpnas.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.23 | Methyl group (e) | |

| 2.63 & 2.74 | Methylene (B1212753) group (c) | |

| 2.89 & 3.15 | Multiplets | Overlapping methylene groups (b, b') and (a, a') |

| 3.98 | Proton (d) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis (e.g., of derivatives)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of S-protected thiolated β-cyclodextrin with Mesna has been confirmed by FTIR spectroscopy. nih.govacs.org This technique is useful for verifying the presence of key functional groups such as S-H (thiol) and S=O (sulfonate).

Electrochemical Sensing Approaches

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of Mesna. These techniques are typically based on the electrochemical oxidation of the thiol group in Mesna.

One approach involves the use of a copper nanoparticles-modified boron-doped diamond electrode. thaiscience.info This sensor showed a well-defined oxidation peak for Mesna at a lower potential compared to an unmodified electrode. thaiscience.info The method demonstrated good dynamic range, high sensitivity, and a low detection limit. thaiscience.info

Another study investigated the electrochemical properties of self-assembled monolayers of Mesna on gold electrodes using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). jst.go.jp Furthermore, Mesna has been used to cap gold nanoparticles in the development of electrochemical biosensors for other analytes. nih.gov

Performance of a CuNPs-Modified Boron-Doped Diamond Electrode for Mesna Detection: thaiscience.info

| Parameter | Value |

| Linear Range | 100 to 1000 μM |

| Sensitivity | 2.59 nA/μM |

| Detection Limit | 30 μM |

Amperometric Biosensors for Metabolite Detection

Amperometric biosensors are a class of electrochemical sensors that function by measuring the current generated from the oxidation or reduction of an electroactive species. nih.gov These sensors offer high sensitivity and rapid response times for the detection of various analytes. While 2-Mercaptoethanesulfonic acid is a component in the construction of some biosensors for other metabolites, direct amperometric detection methods for this compound have also been developed.

An example of its indirect use is in the fabrication of a xanthine (B1682287) biosensor, where gold nanoparticles capped with this compound, among other compounds, form a hybrid platform for enzyme immobilization. nih.govmdpi.com

More directly, an electrochemical sensor for the determination of this compound has been developed utilizing a copper nanoparticles-modified boron-doped diamond (CuNPs/BDD) electrode. thaiscience.info This method is based on the electrocatalytic oxidation of this compound on the modified electrode surface. The presence of copper nanoparticles on the BDD electrode significantly lowers the oxidation potential required for detection compared to an unmodified electrode, thereby enhancing the sensitivity and selectivity of the analysis. thaiscience.info

The performance characteristics of this amperometric sensor are summarized in the table below:

| Parameter | Value | Reference |

| Linear Range | 100 to 1000 µM | thaiscience.info |

| Limit of Detection (LOD) | 30 µM | thaiscience.info |

| Sensitivity | 2.59 nA/µM | thaiscience.info |

| Working Potential | Not specified | thaiscience.info |

This table presents the performance metrics of a copper nanoparticles-modified boron-doped diamond electrode for the amperometric detection of this compound.

The development of such sensors provides a rapid and sensitive method for the quantification of this compound in various samples. Further research in this area is focused on improving detection limits and expanding the applicability to complex biological matrices.

Potentiometric Sensors

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under zero current conditions. The potential of the working electrode is proportional to the logarithm of the activity of a specific ion in solution. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor. wikipedia.org

Currently, there is a lack of literature describing a specific potentiometric sensor designed for the direct detection of this compound. However, the development of such a sensor is theoretically plausible. For instance, a potentiometric sensor has been developed for another thiol compound, thioglycolic acid, using a carbon paste electrode modified with cobalt phthalocyanine (B1677752). dntb.gov.ua This suggests that a similar approach could be adapted for this compound.

Furthermore, given that this compound is an organic sulfonate, the principles of ion-selective electrodes for anions could be applied. ISEs for sulfate (B86663) ions (SO₄²⁻) have been developed, which utilize an ionophore within a membrane to selectively bind the target ion. rsc.org The design of a highly selective sulfate ISE often involves overcoming the high hydrophilicity of the sulfate ion. rsc.org A hypothetical potentiometric sensor for this compound would require an ionophore with a high affinity for the sulfonate group of the molecule.

The main components of an all-solid-state ion-selective electrode (AS-ISE) that could potentially be developed for this compound detection are:

A conductive electrode: Provides the electrical contact.

A transducer or solid contact: An intermediate layer that converts the ionic charge into an electronic signal.

An ion-selective membrane (ISM): The key component that provides selectivity for the target ion. It typically consists of a polymer matrix, a plasticizer, and an ionophore. researchgate.net

Biomarker Quantification Methodologies for Methanogen Activity

This compound, as Coenzyme M, is a unique and essential cofactor for all known methanogenic archaea. researchgate.net Its presence is therefore a direct indicator of the existence and biomass of methanogens in an environment. Several methods have been developed to quantify Coenzyme M as a biomarker for methanogen activity.

One of the primary methods is High-Performance Liquid Chromatography (HPLC) . A modified HPLC technique allows for the quantification of Coenzyme M in various environmental samples, including pure cultures, sediments, and sewage. researchgate.net In this method, thiols are derivatized to be detectable by HPLC. The assay has been shown to be linear for Coenzyme M amounts ranging from 2 to 2,000 pmol, with a detection limit of 2 pmol per ml of sample. researchgate.net The recovery of Coenzyme M from pure cultures and environmental samples is typically over 90%. researchgate.net